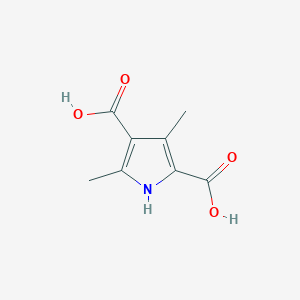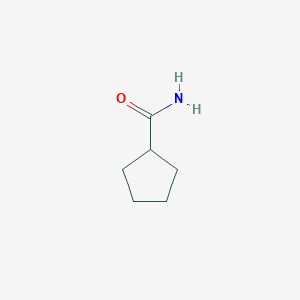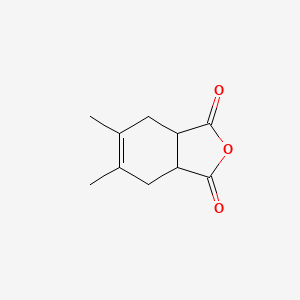
4-Acetoxy-4'-hexyloxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-4’-hexyloxybenzophenone is a synthetic compound that belongs to the class of benzophenones. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique physical and chemical properties, making it valuable in different scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-hexyloxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing the reactants and warming the mixture on a water bath to about 50-60ºC with stirring for about 15 minutes. The product is then purified by recrystallization from ethanol-water .
Industrial Production Methods
Industrial production methods for 4-Acetoxy-4’-hexyloxybenzophenone may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy or hexyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzophenones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Acetoxy-4’-hexyloxybenzophenone has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in photopolymerization processes and as a precursor in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of ultraviolet protection products, cosmetic ingredients, and dyes.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-hexyloxybenzophenone involves its interaction with molecular targets and pathways. It can act as a photoinitiator by absorbing ultraviolet light and generating reactive species that initiate polymerization reactions . In biological systems, it may exert its effects through interactions with cellular components, leading to antimicrobial or antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: A precursor in the synthesis of 4-Acetoxy-4’-hexyloxybenzophenone.
4-Acetoxybenzoic acid: Another acetoxy derivative with different applications.
4-Hexyloxybenzophenone: A compound with similar structural features but different functional groups.
Uniqueness
4-Acetoxy-4’-hexyloxybenzophenone is unique due to its combination of acetoxy and hexyloxy groups, which impart distinct physical and chemical properties. This uniqueness makes it valuable in specific applications such as photoinitiation and ultraviolet protection.
Properties
IUPAC Name |
[4-(4-hexoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-5-6-15-24-19-11-7-17(8-12-19)21(23)18-9-13-20(14-10-18)25-16(2)22/h7-14H,3-6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRQFRUFKHJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641722 |
Source


|
| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-91-9 |
Source


|
| Record name | 4-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)


